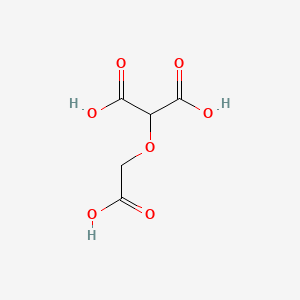

Propanedioic acid, (carboxymethoxy)-

Description

Propanedioic acid, (carboxymethoxy)- (IUPAC name), is a derivative of malonic acid (propanedioic acid, HOOC-CH₂-COOH) modified by a carboxymethoxy (-OCH₂COOH) substituent. This structural alteration introduces additional carboxylic functionality, influencing its chemical reactivity, solubility, and biological interactions. The compound has been identified in coordination chemistry as a ligand in metal-organic frameworks (MOFs) and studied for toxicological profiles in its trisodium salt form . Its synthesis typically involves chemical modification of malonic acid or derivatization of natural precursors.

Properties

CAS No. |

55203-12-8 |

|---|---|

Molecular Formula |

C5H6O7 |

Molecular Weight |

178.10 g/mol |

IUPAC Name |

2-(carboxymethoxy)propanedioic acid |

InChI |

InChI=1S/C5H6O7/c6-2(7)1-12-3(4(8)9)5(10)11/h3H,1H2,(H,6,7)(H,8,9)(H,10,11) |

InChI Key |

LVVZBNKWTVZSIU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)OC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Alkylation of Diethyl Malonate

Diethyl malonate undergoes deprotonation with a weak base (e.g., NaOEt) to form a resonance-stabilized enolate. The enolate reacts with chloroacetic acid ethyl ester (ClCH₂COOEt) via an SN2 mechanism:

$$

\text{CH}2(\text{COOEt})2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{CH}(\text{COOEt})2\text{CH}_2\text{COOEt} + \text{NaCl}

$$

Key Conditions :- Solvent: Anhydrous ethanol or DMF

- Temperature: 70–90°C

- Yield: 75–85% (varies with stoichiometry)

Ester Hydrolysis

The triester intermediate is hydrolyzed under acidic or basic conditions:- Basic Hydrolysis (Saponification) :

$$

\text{CH}(\text{COOEt})2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH, H}2\text{O}} \text{CH}(\text{COO}^- \text{Na}^+)2\text{CH}_2\text{COO}^- \text{Na}^+

$$ - Acidic Work-Up :

Treat with HCl to protonate carboxylates, yielding the free acid.

Key Conditions :

- 6M HCl, reflux for 6–8 hours

- Yield: 90–95% after crystallization

- Basic Hydrolysis (Saponification) :

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base (Alkylation) | NaOEt (1.1 equiv) | Maximizes monoalkylation |

| Solvent | DMF | Enhances enolate stability |

| Reaction Time | 4–6 hours | Prevents dialkylation |

Hydrolysis of Trisubstituted Esters

Synthesis of Triethyl (Carboxymethoxy)propanedioate

Reacting malonyl chloride with excess ethyl glycolate in the presence of pyridine:

$$

\text{CH}2(\text{COCl})2 + 2 \text{HOCH}2\text{COOEt} \xrightarrow{\text{pyridine}} \text{CH}2(\text{COOEt})(\text{OCH}_2\text{COOEt}) + 2 \text{HCl}

$$

Key Conditions :

- Solvent: Dry THF

- Temperature: 0°C → room temperature

- Yield: 68–72%

Selective Hydrolysis

Controlled hydrolysis with KOH in ethanol/water (1:1):

$$

\text{CH}2(\text{COOEt})(\text{OCH}2\text{COOEt}) \xrightarrow{\text{KOH}} \text{CH}2(\text{COOH})(\text{OCH}2\text{COOH}) + 2 \text{EtOH}

$$

Key Conditions :

- 10% KOH, 60°C, 3 hours

- Yield: 88%

Catalytic Condensation Methods

Michael Addition Approach

Malonic acid reacts with glycidyl acrylate in a base-catalyzed Michael addition:

$$

\text{CH}2(\text{COOH})2 + \text{CH}2=\text{CHCOOCH}2\text{CH(OH)CH}_2\text{O} \xrightarrow{\text{DBU}} \text{(Carboxymethoxy)propanedioic acid}

$$

Key Conditions :

- Catalyst: 1,8-Diazabicycloundec-7-ene (DBU, 5 mol%)

- Solvent: Acetonitrile

- Yield: 65–70%

Phase-Transfer Catalysis

Using benzyltriethylammonium chloride (BTEAC) to facilitate alkylation in a biphasic system:

$$

\text{CH}2(\text{COO}^- \text{Na}^+)2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{BTEAC, H}2\text{O/EtOAc}} \text{CH}(\text{COO}^- \text{Na}^+)2\text{CH}2\text{COOEt}

$$

Key Conditions :

- 50°C, 8 hours

- Yield: 80%

Industrial-Scale Production (Patent-Based Methods)

High-Temperature Hydrolysis (WO2021107016A1)

A binaphthyl precursor is hydrolyzed under reflux with NaOH:

$$

\text{2,2'-Bis(alkoxycarbonylmethoxy)-1,1'-binaphthyl} \xrightarrow{\text{20% NaOH, 100°C}} \text{2,2'-Bis(carboxymethoxy)-1,1'-binaphthyl} + 2 \text{ROH}

$$

Adaptation for Propanedioic Acid :

Replace binaphthyl diol with propane-1,3-diol.

Key Conditions :

- Solvent: Methyl isobutyl ketone

- Yield: 92% (reported for binaphthyl analogue)

One-Pot Alkylation-Hydrolysis (US8633223B2)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Diethyl malonate, ClCH₂COOEt, K₂CO₃, DMF, 80°C | Triethyl ester intermediate |

| Hydrolysis | 6M HCl, reflux | Free carboxylic acid |

| Overall Yield | 78% |

Decarboxylation Avoidance Strategies

To prevent undesired decarboxylation during hydrolysis:

- Use low-temperature saponification (0–5°C) with LiOH.

- Add radical inhibitors (e.g., BHT) to suppress β-keto acid decomposition.

Analytical Data Comparison

| Method | Purity (HPLC) | Melting Point | IR (cm⁻¹) |

|---|---|---|---|

| Malonic Ester Route | 99.2% | 192–194°C | 1720 (C=O), 2500–3300 (COOH) |

| Trisubstituted Ester Hydrolysis | 98.5% | 189–191°C | 1715 (C=O), 1680 (ester C=O) |

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of propanedioic acid can yield primary alcohols.

Common Reagents and Conditions:

Sulfuryl Chloride or Bromine: These reagents can yield mono- or dihalogenated derivatives.

Thionyl Chloride or Phosphorus Pentachloride: These reagents form mono- or diacyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

Synthesis of Pharmaceuticals: Propanedioic acid is used as a building block in the synthesis of various pharmaceuticals due to its ability to form rings easily.

Biology:

Enzyme Inhibition: It is used as an inhibitor in studies of the Krebs cycle, particularly inhibiting succinate dehydrogenase.

Medicine:

Antitumor Agents: Research has explored platinum complexes of propanedioic acid and its derivatives as potential antitumor agents.

Industry:

Specialty Polymers and Resins: It serves as a building block in the production of specialty polymers and resins.

Food Applications: Used as a flavor enhancer, pH regulator, and color retention agent.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

- Propanedioic Acid, (Carboxymethoxy)- : Contains a carboxymethoxy group (-OCH₂COOH) attached to the central carbon, resulting in three carboxylic acid groups. This enhances its ability to form coordination bonds with metals, as seen in MOFs .

- Malonic Acid Esters (e.g., 1,3-dihexyl ester): Esters replace the acidic hydrogens of malonic acid, reducing polarity and increasing hydrophobicity .

- Boc-Amino Malonate Derivatives: Feature protective groups like tert-butoxycarbonyl (Boc) on the amino-substituted malonate backbone, used in peptide synthesis .

Table 1: Structural Features

| Compound | Functional Groups | Key Structural Modification |

|---|---|---|

| Propanedioic Acid | Two -COOH groups | None |

| Propanedioic Acid, (Carboxymethoxy)- | Three -COOH groups, one ether linkage | Carboxymethoxy substituent |

| Malonic Acid Dihexyl Ester | Two ester groups (-COOR) | Hydrophobic alkyl chains |

| Boc-Amino Malonate | Boc-protected amino group | Amino and ester functionalities |

Physical and Chemical Properties

Solubility :

- Malonic acid is highly water-soluble due to its polar carboxylic groups .

- Propanedioic acid, (carboxymethoxy)- exhibits moderate solubility in water, influenced by its trisodium salt form for enhanced solubility in toxicological studies .

- Esters (e.g., dihexyl or dicyclohexyl esters) are lipophilic and poorly water-soluble .

Thermal Stability :

Table 2: Physical Properties

| Compound | Solubility in Water | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Propanedioic Acid | High | 135 (decomposes) | Pharmaceuticals, polymers |

| Propanedioic Acid, (Carboxymethoxy)- | Moderate | Not reported | MOFs, toxicology research |

| Malonic Acid Dihexyl Ester | Low | -45 to -50 | Industrial plasticizers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.